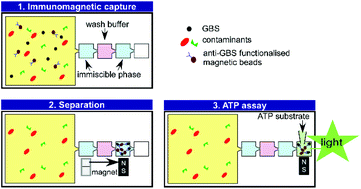Rapid detection of Group B Streptococcus (GBS) from artificial urine samples based on IFAST and ATP bioluminescence assay: from development to practical challenges during protocol testing in Kenya†
Analyst Pub Date: 2019-10-10 DOI: 10.1039/C9AN01808E
Abstract
We report the rapid detection (20 min) of Streptococcus agalactiae, Group B Streptococcus (GBS) employing on-chip magnetic isolation of GBS based on immiscible filtration assisted by surface tension (IFAST), followed by detection of the isolated GBS using an adenosine triphosphate (ATP) bioluminescence assay. Up to 80% GBS cells were isolated from spiked artificial urine samples with linear responses of bioluminescence signals from isolated cells at 2.3 × 102–9.1 × 105 CFU mL−1, demonstrating great promise for point-of-care detection of pathogenic bacteria in screening urine samples from pregnant women. Practical challenges during initial testing of the developed protocol with urine samples in Kenya are also described.


Recommended Literature
- [1] Composite hopanoid biosynthesis in Zymomonas mobilis: N-acetyl-d-glucosamine as precursor for the cyclopentane ring linked to bacteriohopanetetrol
- [2] Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds†
- [3] Small-molecule azomethines: organic photovoltaics via Schiff base condensation chemistry†
- [4] Zirconium complexes having a chiral phosphanylamide in the co-ordination sphere
- [5] A dual-colored ratiometric-fluorescent oligonucleotide probe for the detection of human telomerase RNA in cell extracts†
- [6] Directly drawing high-performance capacitive sensors on copying tissues†
- [7] Amidine-based fluorescent chemosensor with high applicability for detection of CO2: A facile way to “see” CO2†
- [8] Inside front cover
- [9] New transition metal complexes containing imidazole rings endowed with potential antiamoebic activity†
- [10] Highly enhanced UV-vis-NIR light harvesting and photoelectric conversion of a pyrene MOF by encapsulation of the D–π–A cyanine dye†










